4-Oxo-2-(2-benzoxazolyl)-6-méthyl-3,4-dihydropyrimidine

Vue d'ensemble

Description

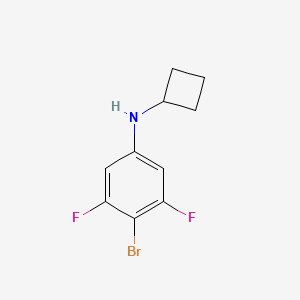

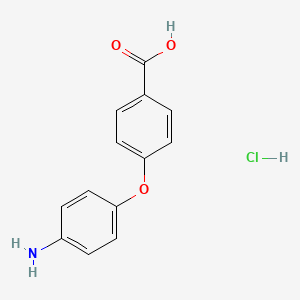

The compound “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves two synthetic approaches. The first synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Both developed synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Applications De Recherche Scientifique

Agents antifongiques agricoles

Des composés comportant des structures de 2-aminobenzoxazole ont été conçus et synthétisés en tant qu'agents antifongiques agricoles. Ils ont démontré des activités antifongiques excellentes et à large spectre par rapport aux fongicides commerciaux .

Blanchisseurs optiques

Les dérivés de benzoxazole sont utilisés comme blanchisseurs optiques, convertissant la lumière UV en lumière visible. Ils sont également utilisés comme blanchisseurs fluorescents pour divers matériaux tels que le chlorure de polyvinyle, la résine acrylique, la fibre de polyester, la peinture, le revêtement et l'encre d'impression .

Modificateurs interfaciaux pour les composites

Des composés de benzoxazole tels que le 2,5-bis(2-benzoxazolyl)thiophène ont été utilisés comme modificateurs interfaciaux pour les composites de nanotubes de polypropylène/halloysite en raison de leurs capacités de donneur d'électrons .

Mécanisme D'action

Target of Action

The compound, also known as 2-(1,3-benzoxazol-2-ylamino)-6-methylpyrimidin-4-ol, has been found to exhibit potent antifungal activities against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which can seriously interrupt the normal growth of crops, fruits, and vegetables .

Mode of Action

This interaction likely involves the compound binding to certain proteins or enzymes within the fungi, disrupting their normal functions and leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the growth and proliferation of fungi . By inhibiting these pathways, the compound prevents the fungi from spreading and causing further damage to crops, fruits, and vegetables .

Pharmacokinetics

Given its potent antifungal activity, it is likely that the compound is readily absorbed and distributed to the sites of fungal infection, where it exerts its effects .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation, leading to the death of the fungi . This results in the protection of crops, fruits, and vegetables from fungal damage, thereby preventing economic losses and ensuring food security .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, humidity, and pH . These factors can affect the compound’s stability, efficacy, and bioavailability. For example, certain environmental conditions may enhance the compound’s antifungal activity, while others may reduce its stability or bioavailability .

Safety and Hazards

Orientations Futures

The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient methods for the synthesis of benzoxazole derivatives, exploring their potential therapeutic applications, and improving their safety profile.

Propriétés

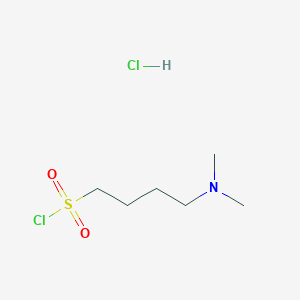

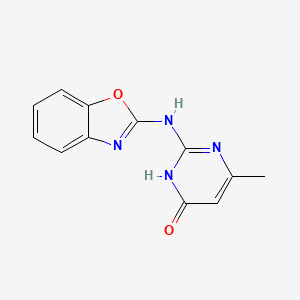

IUPAC Name |

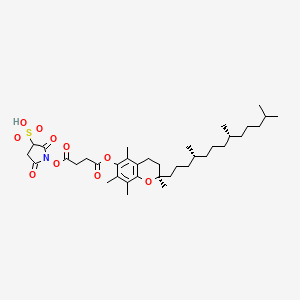

2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADDFHACWSMNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)